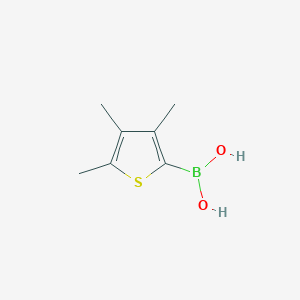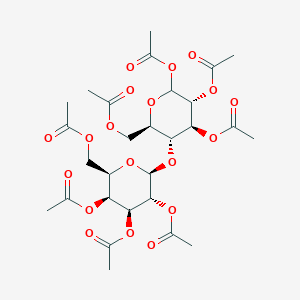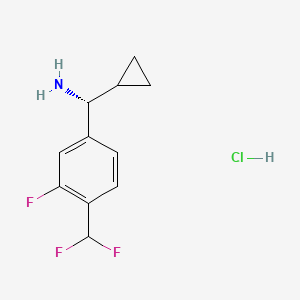
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, iodine, and sulfur atoms attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the cross-coupling of aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of (3,5-Dichloro-4-iodophenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Phenyl derivatives: from reduction reactions.
Substituted phenyl compounds: from nucleophilic aromatic substitution.
Applications De Recherche Scientifique
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-Dichloro-4-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The sulfur atom can form bonds with various biomolecules, while the iodine and chlorine atoms can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atoms.
(3,5-Dichlorophenyl)(methyl)sulfane: Similar structure but lacks the iodine atom
Uniqueness
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of halogens is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H5Cl2IS |
|---|---|
Poids moléculaire |
318.99 g/mol |
Nom IUPAC |
1,3-dichloro-2-iodo-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5Cl2IS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Clé InChI |
ACPVPWGECOZHCQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C(=C1)Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


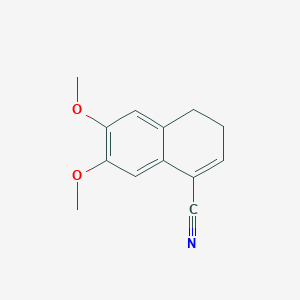
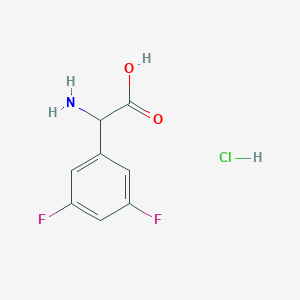

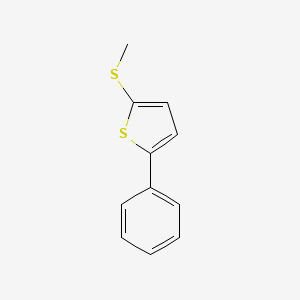
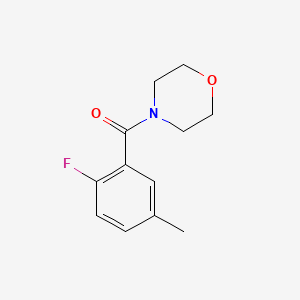
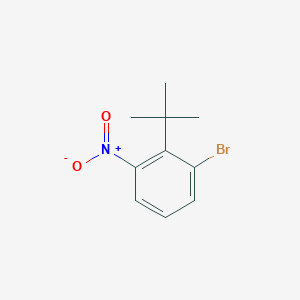

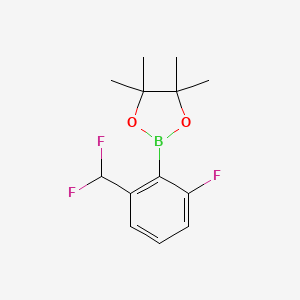
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)

